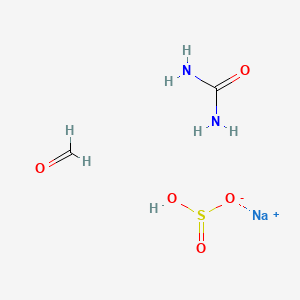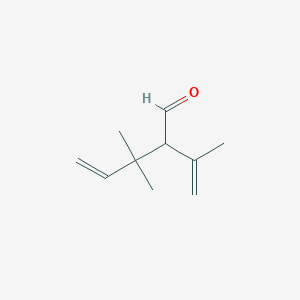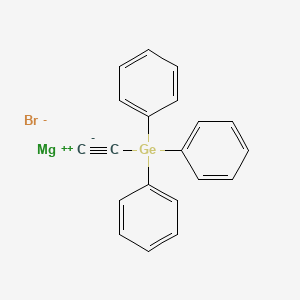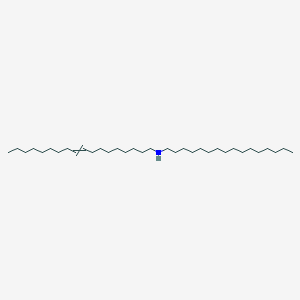![molecular formula C12H25ClS B14630415 1-[(2-Chloroethyl)sulfanyl]decane CAS No. 55883-66-4](/img/structure/B14630415.png)
1-[(2-Chloroethyl)sulfanyl]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chloroethyl)sulfanyl]decane is an organic compound that belongs to the class of alkyl sulfides It is characterized by a decane backbone with a sulfanyl group attached to a 2-chloroethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(2-Chloroethyl)sulfanyl]decane can be synthesized through the reaction of decanethiol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes distillation and recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Chloroethyl)sulfanyl]decane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chloroethyl)sulfanyl]decane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(2-Chloroethyl)sulfanyl]decane involves its ability to undergo nucleophilic substitution reactions. The chloroethyl group acts as a leaving group, allowing nucleophiles to attack the carbon-sulfur bond. This reactivity is crucial for its interactions with biological molecules and its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-[(2-chloroethyl)sulfanyl]ethane (Mustard Gas): Known for its use as a chemical warfare agent, it shares the chloroethyl sulfanyl structure but with a shorter carbon chain.
Bis(2-chloroethyl) sulfide: Another sulfur mustard compound with similar chemical properties.
Uniqueness: 1-[(2-Chloroethyl)sulfanyl]decane is unique due to its longer carbon chain, which may influence its physical properties and reactivity. This structural difference can lead to distinct applications and effects compared to shorter-chain analogs.
Eigenschaften
CAS-Nummer |
55883-66-4 |
|---|---|
Molekularformel |
C12H25ClS |
Molekulargewicht |
236.85 g/mol |
IUPAC-Name |
1-(2-chloroethylsulfanyl)decane |
InChI |
InChI=1S/C12H25ClS/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h2-12H2,1H3 |
InChI-Schlüssel |
LZMOUDBXBZLLGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCSCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


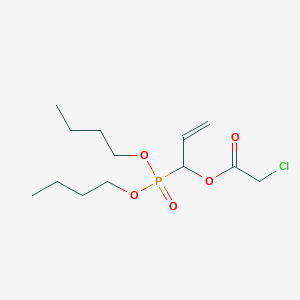
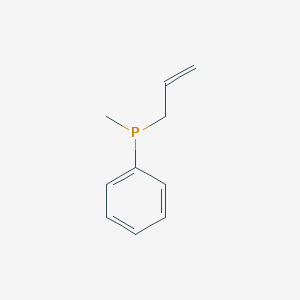
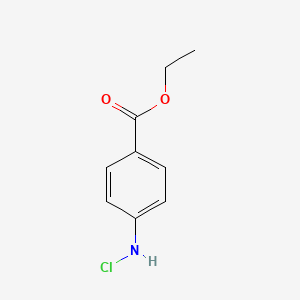
![S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate](/img/structure/B14630352.png)

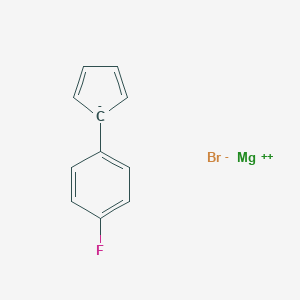
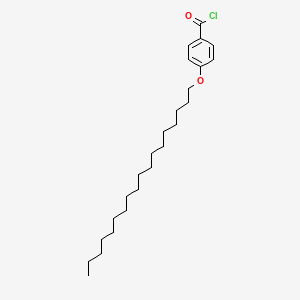
methylsulfanium chloride](/img/structure/B14630372.png)
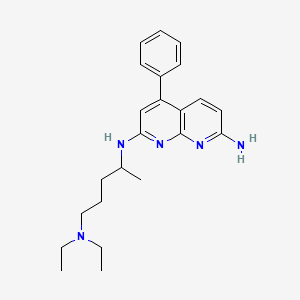
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
